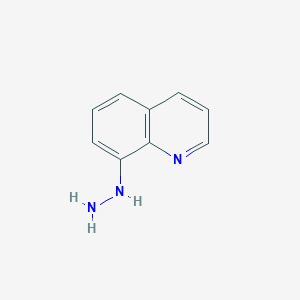

8-Hydrazinylquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinolin-8-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRRHBSMQOZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344102 | |

| Record name | 8-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14148-42-6 | |

| Record name | 8-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 8 Hydrazinylquinoline and Its Derivatives

Primary Synthetic Routes to 8-Hydrazinylquinoline

The synthesis of this compound is principally achieved through two main pathways: the reaction of 8-Hydroxyquinoline (B1678124) with hydrazine (B178648) hydrate (B1144303) and the nucleophilic substitution of 8-Chloroquinoline (B1195068).

Reaction of 8-Hydroxyquinoline with Hydrazine Hydrate

A common method for synthesizing this compound involves the direct reaction of 8-Hydroxyquinoline with hydrazine hydrate. This process, while direct, often requires extended reaction times to achieve complete conversion. The hydroxyl group at the C8 position is displaced by the hydrazinyl group in a nucleophilic substitution reaction.

The efficiency of the synthesis is highly dependent on the reaction conditions. The process is typically conducted under reflux, where the mixture of 8-Hydroxyquinoline and an excess of hydrazine hydrate is heated continuously. Optimization of these conditions is crucial for maximizing yield and minimizing side products. The duration of the reflux is a key parameter; some protocols suggest that the reaction may need to proceed for several days to ensure the complete conversion of the starting material.

The table below outlines typical, non-optimized conditions for this reaction.

| Parameter | Value/Condition | Purpose |

| Reactant 1 | 8-Hydroxyquinoline | Starting material |

| Reactant 2 | Hydrazine Hydrate | Reagent and solvent |

| Temperature | Reflux | To provide sufficient energy for the substitution |

| Duration | Several days | To drive the reaction towards completion |

This table represents a general protocol; specific optimization would involve systematically varying time and temperature to improve yield.

Post-reaction, the crude this compound must be purified to remove unreacted starting materials and byproducts. Crystallization is a primary method for purification. The selection of an appropriate solvent system is critical; the ideal solvent will dissolve the compound at an elevated temperature but have poor solubility at room temperature, allowing for the formation of pure crystals upon cooling. emu.edu.tr Common purification strategies may also involve recrystallization from ethanol-dioxane mixtures.

For higher purity or when crystallization is ineffective at removing certain impurities, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) passes through the column. emu.edu.tr For hydrazine derivatives, a typical system might use silica gel as the stationary phase with a mobile phase such as a dichloromethane-methanol mixture.

Hydrazine Substitution of 8-Chloroquinoline

An alternative and often more efficient route to this compound is the nucleophilic aromatic substitution (SNAr) of 8-Chloroquinoline with hydrazine hydrate. This reaction typically provides moderate yields and proceeds under more controlled timeframes compared to the route from 8-Hydroxyquinoline. A representative protocol involves heating 8-Chloroquinoline with hydrazine hydrate in ethanol (B145695), yielding the product after crystallization.

This reaction proceeds via the SNAr mechanism, which is characteristic of aromatic rings bearing electron-withdrawing groups and a good leaving group. wikipedia.orgmasterorganicchemistry.com The quinoline (B57606) ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which activates the ring for nucleophilic attack. wikipedia.org

The mechanism involves two main steps:

Nucleophilic Attack: The hydrazine molecule, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the C8 position (the ipso-carbon), which bears the chlorine leaving group. This addition step disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This is typically the rate-determining step of the reaction. masterorganicchemistry.com

Expulsion of Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the elimination of the chloride ion (the leaving group), yielding the final this compound product. masterorganicchemistry.com

The presence of the nitrogen atom in the quinoline ring helps to stabilize the negative charge in the Meisenheimer intermediate through resonance, facilitating the reaction at positions ortho and para to it, which includes the C8 position. wikipedia.org

The choice of solvent plays a significant role in the efficiency of the SNAr reaction. Polar solvents are generally preferred as they can facilitate the reaction. Ethanol is a commonly used solvent for this synthesis.

The role of ethanol is multifaceted:

Solubility: It effectively dissolves both the 8-Chloroquinoline substrate and the hydrazine hydrate nucleophile, creating a homogeneous reaction mixture.

Stabilization: As a polar protic solvent, ethanol can stabilize the charged Meisenheimer complex intermediate through solvation, thereby lowering the activation energy of the rate-determining step.

The table below summarizes the conditions for this synthetic route and highlights the role of the solvent.

| Parameter | Value/Condition | Influence on Efficiency |

| Substrate | 8-Chloroquinoline | Activated for SNAr |

| Nucleophile | Hydrazine Hydrate | Strong nucleophile |

| Solvent | Ethanol | Facilitates solubility of reactants and stabilizes the transition state. |

| Temperature | 90°C | Ensures sufficient energy for substitution. |

| Duration | 4 hours | Leads to a reported yield of 57% after crystallization. |

Effect of Temperature and Reaction Time on Yield

The synthesis of hydrazinylquinolines is typically achieved through the nucleophilic aromatic substitution (SNAr) of a halo-quinoline with hydrazine hydrate. The yield of this reaction is significantly influenced by both temperature and reaction time.

A common protocol for synthesizing this compound involves reacting 8-chloroquinoline with hydrazine hydrate in ethanol. Heating this mixture at 90°C for a duration of 4 hours results in a yield of 57% after crystallization. The temperature is crucial to provide sufficient energy for the nucleophilic attack by hydrazine on the electron-deficient C8 position of the quinoline ring.

For related hydrazinylquinolines, studies have shown a clear correlation between reaction conditions and outcomes. For instance, in the synthesis of 7-hydrazinylquinoline, elevating the temperature from 70°C to 110°C can decrease the required reaction time by as much as 40%. However, temperatures at the higher end of this range increase the risk of side reactions, such as the oxidation of hydrazine. An optimal balance is often found at intermediate temperatures. For the 7-chloroquinoline (B30040) reaction, this is achieved at 80°C for 3 hours. Similarly, the synthesis of 2-hydrazinylquinoline-4-carboxylic acid derivatives via hydrazine substitution is optimized under reflux conditions between 70-80°C to ensure efficient substitution without causing decomposition of the reactants or products. vulcanchem.com

Interactive Table: Effect of Reaction Conditions on Hydrazinylquinoline Synthesis

| Precursor | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|

| 8-Chloroquinoline | 90 | 4 | 57 | Ethanol used as solvent. |

| 7-Chloroquinoline | 70-110 | 3-4 | 68-72 | Higher temperatures reduce time but risk side reactions. |

Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These derivatives are typically created by introducing various functional groups onto the quinoline ring or by forming hybrid molecules incorporating other heterocyclic systems.

Strategies for Substituent Introduction on the Quinoline Ring

Functionalization of the quinoline ring of this compound or its precursors (like 8-hydroxyquinoline) is a key strategy for modifying its chemical properties. Common methods include halogenation, the introduction of alkyl or aryl groups, and functionalization through the Mannich reaction.

The C5 and C7 positions of the 8-substituted quinoline ring are susceptible to electrophilic halogenation. Various methods have been developed for this purpose, often utilizing the corresponding 8-hydroxy or 8-amidoquinoline derivatives as starting materials.

A metal-free protocol for the dihalogenation at both C5 and C7 positions of 8-hydroxyquinolines has been achieved under catalyst-free conditions in toluene. researchgate.net For selective mono-halogenation at the C5 position, the reaction can be modified by using O-acylated 8-hydroxyquinolines in the presence of AlCl₃. researchgate.net Copper-catalyzed methods also provide an efficient route for halogenation at these positions using inexpensive sodium halides (NaX, where X = Cl, Br, I) under mild conditions. rsc.org Iron(III) has also been used as a catalyst for the highly regioselective C5-halogenation of 8-amidoquinolines in water, offering an environmentally friendly approach. mdpi.com Common halogenating agents include N-bromosuccinimide (NBS) and tribromoisocyanuric acid (TBCA). researchgate.net

Interactive Table: Halogenation of 8-Substituted Quinoline Derivatives

| Substrate | Reagent(s) | Position(s) | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| 8-Hydroxyquinoline | N-Halosuccinimide | C5, C7 | Catalyst-free, Toluene | researchgate.net |

| O-Acylated 8-Hydroxyquinoline | N-Halosuccinimide | C5 | AlCl₃ | researchgate.net |

| 8-Amidoquinoline | Sodium Halides (NaX) | C5, C7 | Copper(II) catalyst | rsc.org |

| 8-Amidoquinoline | N-Bromosuccinimide (NBS) | C5 | Iron(III) catalyst, Water | mdpi.com |

Alkyl and aryl groups can be introduced onto the quinoline nucleus to create a diverse range of derivatives. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.

The Suzuki cross-coupling reaction is a widely used method to introduce aryl or vinyl substituents at the C5 and C7 positions of the 8-hydroxyquinoline moiety. scispace.comrroij.com This reaction typically involves the coupling of a halo-substituted quinoline with a boronic acid derivative. For the introduction of alkyl groups, palladium-catalyzed C(sp³)–H alkylation of 8-methylquinolines has been achieved using aziridines as the alkylating source, providing access to functionalized γ-quinolinylpropylamines. rsc.org Furthermore, 8-aminoquinoline (B160924) can act as a directing group to facilitate the C(sp²)–H arylation at other positions on the molecule, allowing for the incorporation of a wide variety of aryl and heteroaryl groups. nih.gov

The Mannich reaction is a three-component condensation reaction that provides a straightforward method for the aminoalkylation of active hydrogen-containing compounds. numberanalytics.comorganic-chemistry.org In the context of 8-hydroxyquinoline, which possesses an active hydrogen at the C7 position, the Mannich reaction is a powerful tool for introducing aminomethyl groups. mdpi.com

This modified Mannich reaction typically involves reacting 8-hydroxyquinoline with formaldehyde (B43269) (or paraformaldehyde) and a primary or secondary amine. mdpi.comresearchgate.net The reaction is versatile, accommodating a wide range of aliphatic and aromatic amines, leading to the formation of various 7-(aminoalkyl)-8-hydroxyquinoline derivatives. mdpi.comresearchgate.net These reactions are generally carried out under mild conditions and offer a simple and efficient route to new functionalized quinoline derivatives. mdpi.comresearchgate.net

Formation of Hybrid Systems with Other Heterocycles

The hydrazinyl group of this compound is highly reactive and serves as a key functional handle for constructing hybrid molecules that fuse the quinoline scaffold with other heterocyclic rings. These hybrid systems often exhibit novel chemical and biological properties arising from the combination of the different ring systems.

A common strategy involves the condensation reaction of the hydrazinyl group with appropriate precursors. For example, reacting 6(8)-substituted 4-hydrazino-2-methylquinolines with ethyl acetoacetate (B1235776) can lead to the formation of pyrazole-quinoline hybrids, specifically 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines. researchgate.net Similarly, reaction with acetone (B3395972) can yield pyrrolo[3,2-c]quinolines. researchgate.net

Another approach involves reacting hydrazinylquinolines with dicarbonyl compounds or their equivalents. The reaction of 7-chloro-4-hydrazinylquinoline with 2-acetyl thiophene (B33073) in the presence of POCl₃ and DMF results in the formation of a 1-(7-chloroquinolin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a quinoline-pyrazole hybrid. acs.org This intermediate can be further elaborated to create more complex systems. acs.org Additionally, 8-hydroxyquinoline derivatives have been used to synthesize hybrids with 1,2,4-triazoles, demonstrating the versatility of the quinoline core in building diverse heterocyclic structures. mdpi.com

Quinoline-Pyrazole Derivatives

A prominent method for synthesizing quinoline-pyrazole derivatives involves the Vilsmeier-Haack reaction. ekb.egekb.egscinito.ai This process begins with the condensation of a hydrazinylquinoline with a substituted acetophenone (B1666503) to generate a quinoline hydrazone intermediate. ekb.egekb.eg This hydrazone is then subjected to the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as a cyclizing and formylating agent. ekb.egnih.gov The reaction cascade results in the formation of a 1-(quinolinyl)-1H-pyrazole-4-carbaldehyde derivative, effectively fusing a formylated pyrazole (B372694) ring to the quinoline structure via the nitrogen atom of the original hydrazine group. ekb.egtandfonline.com

The general pathway can be summarized as follows:

Hydrazone Formation: Hydrazinylquinoline is reacted with a ketone (e.g., 4-substituted acetophenone) to form the corresponding hydrazone. ekb.eg

Cyclization and Formylation: The hydrazone is treated with the Vilsmeier-Haack reagent (POCl₃/DMF) at elevated temperatures (e.g., 70°C). ekb.eg This step accomplishes both the formation of the pyrazole ring and the introduction of a formyl (-CHO) group at the 4-position of the newly formed pyrazole. ekb.egtandfonline.com

Table 1: Synthesis of Quinoline-Pyrazole Derivatives via Vilsmeier-Haack Reaction

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Hydrazinylquinoline, Substituted Acetophenone | - | Quinoline Hydrazone | ekb.eg, ekb.eg |

| 2 | Quinoline Hydrazone | POCl₃, DMF, 70°C, 5 hrs | 1-(Quinolinyl)-1H-pyrazole-4-carbaldehyde | ekb.eg, tandfonline.com |

Quinoline-Triazole Hybrids

The synthesis of quinoline-triazole hybrids often proceeds through a multi-step sequence starting from a quinoline hydrazide, a close derivative of this compound. nih.govrasayanjournal.co.in A common and effective route involves the reaction of the quinoline hydrazide with an isothiocyanate derivative. rasayanjournal.co.inresearchgate.net This initial reaction forms a quinolinyl acyl thiosemicarbazide (B42300) intermediate. tandfonline.comrasayanjournal.co.in Subsequent base-catalyzed intramolecular cyclization of this thiosemicarbazide leads to the formation of a 1,2,4-triazole (B32235) ring. nih.govrasayanjournal.co.in This method provides a reliable pathway to quinoline- ekb.egCurrent time information in Bangalore, IN.-triazole hybrid molecules. rasayanjournal.co.in

The synthetic strategy is outlined below:

Carbothioamide Formation: An equimolar mixture of a quinoline hydrazide and a substituted aryl isothiocyanate is refluxed in a solvent such as methanol (B129727). rasayanjournal.co.in

Triazole Cyclization: The resulting quinolinyl carbothioamide is treated with an aqueous base (e.g., 5% NaOH) and heated to induce cyclization, forming the final quinolinyl-triazole product. rasayanjournal.co.in

Table 2: General Synthesis of Quinoline-Triazole Hybrids

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Quinoline Hydrazide, Aryl Isothiocyanate | Methanol, Reflux | Quinolinyl Carbothioamide | rasayanjournal.co.in |

| 2 | Quinolinyl Carbothioamide | 5% NaOH (aq), 70°C | Quinolinyl- ekb.egCurrent time information in Bangalore, IN.-triazole | rasayanjournal.co.in |

Quinoline-Pyridine Moieties

Quinoline-pyridine moieties can be constructed using the quinoline-pyrazole carbaldehydes as key intermediates. ekb.egresearchgate.net A versatile method is a one-pot reaction that combines the aldehyde derivative with malononitrile (B47326) and a sulfur-containing compound, such as thiophenol or ethyl mercaptan. ekb.egekb.eg The reaction is typically conducted in ethanol with a few drops of a basic catalyst like piperidine. ekb.eg This condensation and cyclization sequence efficiently yields highly substituted pyridine (B92270) derivatives, specifically 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles, which are linked to the quinoline core through the pyrazole spacer. ekb.egekb.eg

Table 3: One-Pot Synthesis of Quinoline-Pyrazole-Pyridine Moieties

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1-(Quinolinyl)-1H-pyrazole-4-carbaldehyde, Malononitrile, Thiophenol or Mercaptoethanol | Ethanol, Piperidine, Reflux | 2-Amino-4-(1-(quinolinyl)-1H-pyrazol-4-yl)-6-(alkylthio)pyridine-3,5-dicarbonitrile | ekb.eg, ekb.eg |

Catalytic Enhancements in this compound Synthesis

Information regarding specific catalytic enhancements in the synthesis of this compound is limited in widely available scientific literature.

Role of Anhydrous CuSO₄ and CaO in Dehydration

Detailed research findings on the specific role of anhydrous copper(II) sulfate (B86663) (CuSO₄) and calcium oxide (CaO) as a catalytic system for dehydration in the synthesis of this compound could not be verified from the searched sources.

Impact on Yield and Reaction Kinetics

Data concerning the impact of a CuSO₄ and CaO catalytic system on the reaction yield and kinetics for the synthesis of this compound is not available in the reviewed literature.

Challenges and Optimization Strategies in Synthesis

The synthesis of this compound is not without its difficulties, primarily concerning selectivity and purification.

A significant challenge is the potential for the formation of positional isomers during synthesis, which complicates the isolation of the desired product. To address this, optimization strategies focus on enhancing regiocontrol by employing directing groups, such as sulfonic acid, or by using sterically hindered substrates that favor the formation of one isomer over another.

Another major challenge is the purification of the final product. Hydrazine derivatives frequently require meticulous purification techniques. Optimized strategies include column chromatography and recrystallization from specific solvent mixtures, such as ethanol-dioxane, to achieve high purity, which is often verified by High-Performance Liquid Chromatography (HPLC).

Table 4: Synthesis Challenges and Optimization

| Challenge | Optimization Strategy | Details | Reference |

|---|---|---|---|

| Regioselectivity | Use of directing groups or steric hindrance | Employs sulfonic acid groups or bulky substrates to favor the desired positional isomer. | |

| Purification | Advanced purification methods | Requires column chromatography or recrystallization from ethanol-dioxane mixtures to ensure >95% purity. |

Regioselectivity Concerns and Positional Isomer Formation (e.g., 4- vs. This compound)

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the substitution on the quinoline ring. The electronic properties of the quinoline system allow for nucleophilic or electrophilic attack at multiple positions, potentially leading to a mixture of positional isomers. For instance, during reactions intended to produce the 8-substituted product, the formation of 4-hydrazinylquinoline can occur as a competing side product. The substitution pattern is influenced by factors such as the nature of the starting material (e.g., a haloquinoline or a quinoline sulfonic acid) and the reaction conditions. Direct hydrazinolysis of 8-chloroquinoline, for example, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where hydrazine attacks the electron-deficient C8 position. However, the relative reactivity of different positions on the quinoline ring can lead to mixtures that are challenging to separate.

To overcome regioselectivity issues, directing groups are strategically employed to guide the incoming substituent to the desired position. The sulfonic acid (-SO₃H) group is a classic and effective directing group in quinoline chemistry. Sulfonation of quinoline with fuming sulfuric acid (oleum) at elevated temperatures (e.g., 90-120°C) predominantly yields quinoline-8-sulfonic acid. uomustansiriyah.edu.iqgoogle.com This preference for the 8-position is a well-established phenomenon in electrophilic substitution of quinoline under these conditions. uomustansiriyah.edu.iq Once the sulfonic acid group is in place, it can be converted to the desired hydrazinyl group. This typically involves a two-step process: first, the sulfonic acid is converted to a sulfonyl chloride, which is then reacted with hydrazine hydrate. This strategic use of a directing group provides a reliable pathway to the 8-substituted isomer, minimizing the formation of other positional isomers.

Table 1: Regioselective Sulfonation of Quinoline

| Reagent | Temperature | Major Product | Reference |

| Fuming Sulfuric Acid (65%) | 115–120°C | Quinoline-8-sulfonic acid | |

| Oleum | 92°C | Quinoline-8-sulfonic acid | uomustansiriyah.edu.iq |

Application of Sterically Hindered Substrates

Steric hindrance can be a powerful tool to influence the regiochemical outcome of a reaction. When a substituent is already present on the quinoline ring, it can physically block access to adjacent positions, thereby directing an incoming group to a less hindered site. For example, the presence of a bulky substituent at the C2 or C8 position can inhibit reactions at those sites or neighboring positions. chinesechemsoc.org In syntheses targeting specific isomers, introducing a bulky group that can be removed later is a potential strategy. Research on various quinoline derivatives has shown that steric hindrance can significantly affect the product distribution. acs.orgrsc.org For instance, in the halogenation of 8-substituted quinolines, the existing group at C8 can direct halogenation to the C5 position, presumably due to steric blocking of the C7 position. nih.gov This principle can be applied to the synthesis of this compound precursors to prevent unwanted side reactions at other positions.

Purification Difficulties of Hydrazine Derivatives

Hydrazine derivatives, including this compound, are often challenging to purify. Their polarity, potential for hydrogen bonding, and reactivity can lead to issues such as streaking on chromatography columns, poor solubility in common recrystallization solvents, and degradation during purification. These compounds can be sensitive to air and heat, necessitating careful handling and often requiring inert atmosphere conditions. rsc.org

Column chromatography is a fundamental technique for the purification of hydrazine derivatives. rsc.orgcdnsciencepub.com Silica gel is a commonly used stationary phase. mdpi.comsci-hub.se The choice of eluent (mobile phase) is critical and often involves a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol to achieve adequate separation. cdnsciencepub.com Gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to first elute non-polar impurities and then the more polar product. For complex separations or sensitive compounds, specialized chromatography techniques may be employed. rsc.org

Table 2: Example Column Chromatography Systems for Hydrazine Derivatives

| Stationary Phase | Mobile Phase System | Compound Type | Reference |

| Silica Gel | Dichloromethane-Methanol (9:1) | 7-Hydrazinylquinoline precursors | |

| Silica Gel | Ethyl Acetate/Hexanes (40%) | Thiourea from hydrazide | rsc.org |

| Silica Gel | Ethyl Acetate/Hexanes (5-10%) | Camphor hydrazone derivatives | mdpi.com |

| Silica Gel | Ethyl Acetate in Hexane (Gradient) | N'-(Boc)valine hydrazide | scholaris.ca |

Recrystallization from Mixed Solvent Systems (e.g., Ethanol-Dioxane)

Recrystallization is a powerful method for purifying solid compounds. However, finding a single solvent in which a hydrazine derivative has high solubility when hot and low solubility when cold can be difficult. Therefore, mixed solvent systems are frequently employed. A common strategy involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is much less soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce the formation of high-purity crystals. A mixture of ethanol and dioxane has been specifically noted as effective for purifying hydrazinylquinoline derivatives. derpharmachemica.com Other systems, such as ethanol-water, are also used.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of the final this compound product. torontech.compatsnap.com Reversed-phase HPLC, typically using a C18 column, is the most common mode. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com A UV detector is commonly used for detection, as the quinoline ring is strongly UV-absorbent. torontech.comnih.gov By comparing the area of the main product peak to the areas of any impurity peaks in the chromatogram, a quantitative measure of purity can be obtained. For pharmaceutical applications and high-quality research, a purity of greater than 95% is often the target standard. The method must be validated to ensure it is accurate, precise, and specific for the compound of interest and its potential impurities. nih.gov

Chemical Reactivity and Transformation of 8 Hydrazinylquinoline

General Reaction Types

The reactivity of 8-hydrazinylquinoline can be broadly categorized into reactions involving the quinoline (B57606) nucleus and those centered on the hydrazinyl moiety. The quinoline ring can undergo electrophilic and nucleophilic substitution reactions, as well as N-oxidation at the nitrogen atom. The hydrazinyl group is susceptible to oxidation, reduction, and condensation reactions.

The oxidation of this compound can proceed at two main sites: the nitrogen atom of the quinoline ring and the hydrazinyl group. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent employed and the reaction conditions.

Potassium permanganate (B83412) (KMnO₄) is a potent oxidizing agent capable of reacting with various functional groups. pharmaguideline.com In the case of this compound, the hydrazinyl group is expected to be susceptible to oxidation. Depending on the reaction conditions, this can lead to the formation of different products. Mild oxidation may yield diimide intermediates, which can be further oxidized. Vigorous oxidation with agents like hot potassium permanganate can lead to the cleavage of the nitrogen-nitrogen bond and potential degradation of the quinoline ring. youtube.com

Hydrogen peroxide (H₂O₂), often used in the presence of a catalyst, can also effect the oxidation of hydrazines. The reaction of hydrazines with hydrogen peroxide can produce a range of products, including azo compounds. researchgate.netoregonstate.edu The specific products formed from the reaction of this compound with hydrogen peroxide would be influenced by factors such as pH and the presence of metal ion catalysts. dtic.mil

| Oxidizing Agent | Potential Reaction Site | Expected Product(s) |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Hydrazinyl group, Quinoline ring (under harsh conditions) | Diimides, Nitrogen gas, Quinoline degradation products |

| Hydrogen Peroxide (H₂O₂) | Hydrazinyl group, Quinoline nitrogen | Azoquinolines, this compound N-oxide |

The nitrogen atom of the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperbenzoic acid (mCPBA), or with hydrogen peroxide in acetic acid. biosynce.com The formation of an N-oxide modifies the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. researchgate.netresearchgate.net For this compound, it is plausible that under controlled conditions, selective N-oxidation of the quinoline nitrogen could be achieved, yielding this compound N-oxide.

The reduction of this compound primarily targets the hydrazinyl group, with the aromatic quinoline ring being relatively resistant to reduction under standard conditions.

Sodium borohydride (B1222165) (NaBH₄) is a relatively mild reducing agent, typically used for the reduction of aldehydes and ketones. Its ability to reduce a hydrazine (B178648) group is generally limited, often requiring the presence of a catalyst or conversion of the hydrazine to a hydrazone. rsc.orgresearchgate.net Therefore, the reaction of this compound with sodium borohydride alone is not expected to readily reduce the hydrazinyl group to an amine.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent, capable of reducing a wide range of functional groups, including amides and other nitrogen-containing functionalities. byjus.comsciencemadness.org It is expected to reduce the hydrazinyl group of this compound.

The primary reduction product of this compound is anticipated to be 8-aminoquinoline (B160924). This conversion involves the cleavage of the nitrogen-nitrogen single bond in the hydrazinyl group and the addition of hydrogen atoms. The use of a strong reducing agent like lithium aluminum hydride is expected to facilitate this transformation, converting the hydrazinyl moiety into a primary amine. libretexts.org The synthesis of 8-aminoquinoline from other 8-substituted quinolines, such as 8-nitroquinoline, is a well-established process. wikipedia.org

| Reducing Agent | Potential Reaction Site | Expected Product(s) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Hydrazinyl group (limited reactivity) | No significant reaction expected under standard conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Hydrazinyl group | 8-Aminoquinoline |

Substitution Reactions of the Hydrazine Group

The hydrazine moiety (-NH-NH2) of this compound is a key center of reactivity, primarily due to the nucleophilic nature of its nitrogen atoms. This group can undergo various substitution reactions, allowing for the synthesis of a wide range of derivatives.

The terminal nitrogen atom of the hydrazine group in this compound acts as a potent nucleophile, readily reacting with electrophilic reagents such as alkyl halides and acyl chlorides.

Alkyl Halides: The reaction with alkyl halides typically proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The lone pair of electrons on the terminal nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new nitrogen-carbon bond. This results in the formation of N-alkylated this compound derivatives. The degree of alkylation can be controlled by the reaction conditions and stoichiometry of the reagents.

Acyl Chlorides: Acyl chlorides are highly reactive acylating agents that undergo nucleophilic acyl substitution with this compound. masterorganicchemistry.comlibretexts.orglibretexts.org The nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orglibretexts.org This is followed by the elimination of a chloride ion, leading to the formation of a stable N-acyl-N'-(quinolin-8-yl)hydrazine, also known as a hydrazide. organic-chemistry.org This reaction is generally rapid and efficient.

| Reagent Type | General Structure | Product Type | Reaction Mechanism |

| Alkyl Halide | R-X (X=Cl, Br, I) | N-Alkyl-8-hydrazinylquinoline | Nucleophilic Substitution (SN2) |

| Acyl Chloride | R-COCl | N-Acyl-8-hydrazinylquinoline (Hydrazide) | Nucleophilic Acyl Substitution |

The direct replacement of the entire hydrazine group in an aromatic compound like this compound is not a common or straightforward transformation in synthetic organic chemistry. Unlike other functional groups, there are no standard, high-yielding methods for the direct substitution of a hydrazinyl group with other functionalities like hydroxyl, cyano, or nitro groups. Such transformations would likely require multi-step synthetic pathways, potentially involving oxidation of the hydrazine, formation of an intermediate, and subsequent reaction with a nucleophile, though specific protocols for this compound are not widely documented.

Derivatization for Specific Applications

The reactivity of the hydrazine group makes this compound an excellent precursor for derivatization, modifying its structure to create molecules with tailored properties for specific, high-value applications, particularly in analytical chemistry.

One of the most significant reactions of this compound is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones, a class of Schiff bases. ekb.eg This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). nih.gov This process is highly efficient and forms the basis for the use of hydrazinylquinolines as derivatization agents. researchgate.net

The formation of Schiff bases with this compound is a powerful strategy for the analysis of small molecules in complex biological matrices like urine, serum, and tissue extracts. researchgate.net Many endogenous metabolites, such as short-chain aldehydes and ketones, are difficult to detect directly using methods like liquid chromatography-mass spectrometry (LC-MS) due to their low molecular weight, high volatility, or poor ionization efficiency. researchgate.netdntb.gov.ua

By reacting these carbonyl compounds with this compound, the resulting hydrazone derivatives exhibit significantly improved analytical characteristics:

Increased Mass: The addition of the quinoline moiety increases the molecular weight of the analyte, moving it into a more easily detectable mass range.

Enhanced Ionization: The quinoline ring is readily protonated, leading to a strong signal in positive-ion electrospray ionization mass spectrometry (ESI-MS), thereby increasing detection sensitivity. umn.edu

Chromatographic Retention: The derivatization process increases the hydrophobicity of the analytes, leading to better retention and separation on common reversed-phase liquid chromatography columns. umn.edu

The derivatization approach using hydrazinoquinolines has been successfully applied to metabolomics research, particularly for investigating metabolic pathways involving carbonyl compounds. researchgate.net For instance, this technique has been used to analyze metabolites associated with diabetic ketoacidosis by reacting urinary samples with a hydrazinoquinoline agent to quantify key aldehydes and ketones. researchgate.netdntb.gov.ua This allows for the sensitive monitoring of metabolic disruptions and disease states. researchgate.net

The same principles extend to environmental analysis. Trace levels of aldehydes and ketones, which can be present in water or air samples as pollutants, can be captured and concentrated by derivatization with this compound. The resulting stable hydrazones can then be accurately quantified using LC-MS, making this a valuable tool for environmental monitoring.

| Analyte Class | Sample Type | Analytical Challenge | Benefit of Derivatization with this compound |

| Short-chain Aldehydes | Urine, Serum | Low molecular weight, poor ionization | Increased mass, enhanced ESI-MS signal, improved chromatography |

| Ketones | Biological Fluids | Volatility, poor detection | Forms stable, non-volatile hydrazone with strong MS signal |

| Keto Acids | Metabolomic Extracts | Multiple functional groups | Reacts specifically with the carbonyl group for targeted analysis |

| Environmental Carbonyls | Water, Air | Trace concentrations | Enables sensitive detection and quantification via LC-MS |

Coordination Chemistry of 8 Hydrazinylquinoline

Ligand Properties of 8-Hydrazinylquinoline

This compound is a derivative of quinoline (B57606), a heterocyclic aromatic organic compound. rroij.com Its potential as a ligand in coordination chemistry stems from the presence of multiple donor atoms, specifically the nitrogen atoms of the quinoline ring and the hydrazine (B178648) group.

The quinoline ring system, particularly when substituted with a donor group at the 8-position, is a well-established chelating agent for a variety of metal ions. rroij.com The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a potential coordination site. In the case of 8-substituted quinolines, such as the extensively studied 8-hydroxyquinoline (B1678124) (8-HQ), chelation occurs through the formation of a stable five-membered ring involving the quinoline nitrogen and the donor atom of the substituent at the 8-position. rroij.comscirp.org This bidentate coordination is a key feature of the metal-chelating ability of such molecules. scirp.org

The hydrazine group (-NHNH2) in this compound introduces additional coordination sites. Hydrazine and its derivatives are known to coordinate to metal ions in several ways. The terminal nitrogen atom of the hydrazine moiety possesses a lone pair of electrons and can act as a donor atom. Depending on the metal ion and reaction conditions, the hydrazine group can coordinate as a monodentate ligand through the terminal nitrogen or as a bridging ligand, linking two metal centers.

In the context of this compound, the hydrazine group, in conjunction with the quinoline nitrogen, allows for bidentate chelation, forming a stable five-membered chelate ring with a metal ion. This is analogous to the coordination behavior of 8-hydroxyquinoline, where the hydroxyl group's oxygen and the quinoline nitrogen are involved in chelation. scirp.org

This compound serves as a valuable precursor for the synthesis of more complex, multidentate ligands, particularly tridentate Schiff base ligands. The terminal amino group of the hydrazine moiety is reactive towards aldehydes and ketones, leading to the formation of hydrazones via a condensation reaction. mdpi.com

By reacting this compound with a carbonyl compound that contains an additional donor atom (e.g., a hydroxyl or another nitrogen atom), a tridentate ligand can be readily synthesized. For example, the condensation with salicylaldehyde (B1680747) would result in a Schiff base ligand capable of coordinating to a metal ion through the quinoline nitrogen, the imine nitrogen of the hydrazone linkage, and the oxygen atom of the hydroxyl group. This synthetic versatility allows for the fine-tuning of the ligand's steric and electronic properties to achieve desired coordination geometries and complex stabilities. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

This compound and its derivatives form stable complexes with a range of transition metal ions. The synthesis of these complexes is generally straightforward, often involving the mixing of stoichiometric amounts of the ligand and a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts) in a solvent like ethanol (B145695) or methanol (B129727), sometimes with gentle heating to facilitate the reaction. mdpi.comnih.gov

The characterization of these complexes relies on a combination of methods:

Elemental Analysis: To determine the empirical formula of the complex and thus the metal-to-ligand ratio. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N bond in the quinoline ring and the N-H bonds of the hydrazine group upon complexation provide evidence of their involvement in coordination. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion. scirp.org

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the oxidation state and the geometry of the metal center, particularly for paramagnetic ions like Cu(II), Ni(II), Co(II), and Cr(III). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. nih.gov

The stoichiometric ratio of metal to ligand in the complexes of this compound derivatives can vary. Commonly observed stoichiometries are 1:1 and 1:2 (metal:ligand). scirp.orgmdpi.com

In a 1:2 complex with a divalent metal ion, two bidentate ligands would coordinate to the metal center, resulting in a coordination number of four. Depending on the metal ion, this can lead to a square planar or tetrahedral geometry. For instance, Cu(II) complexes of 8-hydroxyquinoline often adopt a square planar geometry. scirp.org In some cases, solvent molecules or counter-ions can also coordinate to the metal, leading to higher coordination numbers and different geometries, such as octahedral. scirp.org

For tridentate Schiff base ligands derived from this compound, 1:1 and 1:2 metal-to-ligand ratios are also common. In a 1:2 complex with a tridentate ligand, the metal ion would be hexacoordinated, typically resulting in an octahedral geometry. derpharmachemica.com

The binding modes are dictated by the nature of the ligand and the metal ion. For this compound itself, a bidentate (N,N) coordination through the quinoline nitrogen and the terminal nitrogen of the hydrazine group is anticipated. For its Schiff base derivatives, a tridentate coordination is often observed, involving the quinoline nitrogen, the imine nitrogen, and a third donor atom from the aldehyde or ketone precursor. mdpi.comnih.gov

Insufficient Scientific Data Available for this compound Complexes

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the coordination chemistry of the compound “this compound” to fulfill the requirements of the requested article. The precise details needed to thoroughly address the specified outline sections—including the influence of metal ions on complex geometry and the complete spectroscopic characterization of its simple metal complexes—are not available in the public domain.

The majority of published research focuses on the closely related compound, 8-hydroxyquinoline (8-HQ), or more complex derivatives such as Schiff bases or hydrazones formed from this compound. While the study of these related compounds is extensive, the direct data for the parent this compound ligand and its coordination complexes is not sufficiently detailed to populate the requested sections with scientifically accurate and specific findings.

Therefore, it is not possible to generate the requested article focusing solely on the coordination chemistry of this compound without deviating from the strict content and accuracy requirements of the instructions.

Spectroscopic Characterization of Metal Complexes

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For metal complexes of quinoline-based ligands, it provides precise information on coordination geometry, bond lengths, bond angles, and intermolecular interactions.

Although specific crystal structures of this compound metal complexes are not widely reported, studies on structurally similar compounds, such as metal complexes of hydrazone derivatives of 8-hydroxyquinoline, offer valuable insights. For instance, the single-crystal X-ray diffraction analysis of a trinuclear copper(II) complex with a benzoylhydrazone derived from 2-carbaldehyde-8-hydroxyquinoline reveals intricate structural details. In this complex, the ligand coordinates to the copper centers, and the metal ions are bridged, leading to a complex supramolecular assembly.

Similarly, the crystal structure of 2-hydrazinylquinoline, an isomer of this compound, has been determined to be monoclinic. In its solid state, the molecules are essentially planar and form supramolecular layers through hydrogen bonding. nih.gov This suggests that metal complexes of this compound are also likely to exhibit planar coordination geometries and engage in significant hydrogen bonding, influencing their crystal packing.

The table below summarizes crystallographic data for a related hydrazone complex, illustrating the type of detailed structural information obtained from X-ray diffraction studies.

Table 1: Representative Crystallographic Data for a Trinuclear Cu(II) Complex of an 8-Hydroxyquinoline-derived Hydrazone.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.1563(9) |

| b (Å) | 9.4389(6) |

| c (Å) | 16.5381(11) |

| β (°) | 91.589(5) |

| Volume (ų) | 2209.0(2) |

This data underscores the capability of X-ray diffraction to elucidate the precise solid-state structures of these complex molecules, which is fundamental to understanding their chemical and physical properties.

Electrochemical Behavior of Complexes

The electrochemical properties of metal complexes are crucial for understanding their reactivity, particularly in processes involving electron transfer. Cyclic voltammetry is a powerful technique to investigate the redox behavior of these compounds.

Cyclic voltammetry (CV) studies on metal complexes of 8-hydroxyquinoline derivatives provide a model for the expected electrochemical behavior of this compound complexes. In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. The voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes.

For example, the cyclic voltammograms of copper(II) complexes with benzoylhydrazone ligands derived from 2-carbaldehyde-8-hydroxyquinoline show quasi-reversible, one-electron transfer processes. The formal redox potentials for these complexes typically fall in the range of +377 to +395 mV versus the Normal Hydrogen Electrode (NHE). The separation between the anodic and cathodic peak potentials (ΔEp) is often greater than the theoretical 59 mV for a reversible one-electron process, indicating a quasi-reversible nature.

The table below presents representative cyclic voltammetry data for a Cu(II) complex with an 8-hydroxyquinoline-derived hydrazone ligand.

Table 2: Cyclic Voltammetry Data for a Representative Cu(II) Complex.

| Complex | Epa (V) | Epc (V) | ΔEp (V) | E½ (V vs. NHE) |

|---|---|---|---|---|

| [Cu(L¹)] | +0.422 | +0.332 | 0.090 | +0.377 |

| [Cu(L⁵)] | +0.435 | +0.355 | 0.080 | +0.395 |

| [Cu(L⁶)] | +0.428 | +0.348 | 0.080 | +0.388 |

Epa = anodic peak potential, Epc = cathodic peak potential, ΔEp = peak separation, E½ = formal redox potential.

The redox processes observed in the cyclic voltammograms of these complexes are typically metal-centered. For instance, in the case of the aforementioned Cu(II) complexes, the redox wave corresponds to the Cu(II)/Cu(I) couple. The position of this redox couple is influenced by the nature of the substituents on the ligand, which can modulate the electron density at the metal center.

Similarly, studies on iron complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid ligand have shown reversible Fe(III)/Fe(II) redox processes. jocpr.com The formal potential for this couple was found to be significantly more positive than that of the parent 8-hydroxyquinoline complex, indicating that the ligand environment plays a critical role in tuning the redox properties of the metal ion. jocpr.com This highlights the potential to modify the electrochemical behavior of this compound complexes through synthetic modifications of the ligand. The ability to control the metal's oxidation state is fundamental to applications in catalysis and redox-active materials.

Applications of this compound Metal Complexes

The versatile coordination chemistry and tunable redox properties of quinoline-based ligands and their metal complexes have led to their exploration in a variety of applications, including catalysis and diagnostics.

Catalysis

Metal complexes of hydrazone ligands are known to be effective catalysts in a range of organic transformations. jocpr.com The catalytic activity often stems from the ability of the metal center to cycle between different oxidation states, thereby facilitating substrate activation and turnover. While specific catalytic applications of this compound complexes are not extensively documented, the broader class of hydrazone-based metal complexes has shown promise.

For instance, cobalt, nickel, and iron complexes of 8-hydroxyquinoline-di(2-picolyl)amine have been investigated as catalysts for light-driven hydrogen evolution. rsc.org These complexes demonstrate the potential of quinoline-based ligands to support catalytically active metal centers for important energy-related reactions. The N-donor atoms of the quinoline and hydrazinyl moieties in this compound would provide a suitable coordination environment for stabilizing metal ions in various oxidation states, a key requirement for catalytic activity.

Diagnostic Applications

Metal complexes are playing an increasingly important role in the development of diagnostic agents, particularly in medical imaging. nih.gov The ability of ligands like 8-hydroxyquinoline and its derivatives to form stable complexes with a variety of metal ions makes them attractive candidates for the design of contrast agents for techniques such as Magnetic Resonance Imaging (MRI) and radiopharmaceuticals for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov

The 8-hydroxyquinoline scaffold has been utilized to create fluorescent chemosensors for the detection of biologically important metal ions. scirp.orgscirp.org Upon complexation, the fluorescence properties of the ligand can be significantly altered, providing a mechanism for sensing. This principle can be extended to the development of diagnostic tools that respond to changes in metal ion concentrations in biological systems.

Furthermore, the ability to chelate radiometals is a key feature for the development of radiodiagnostic agents. The coordination sites offered by this compound would be suitable for sequestering medically relevant radioisotopes, and by attaching this chelating unit to a biomolecule that targets a specific tissue or disease state, targeted diagnostic imaging agents could be developed.

Fluorescent Sensing of Metal Ions

The inherent chelating capability of the quinoline framework, particularly involving the pyridine (B92270) nitrogen and a substituent at the 8-position, makes it a valuable platform for designing fluorescent chemosensors. Derivatives of this compound serve as versatile ligands in this regard, where the hydrazine moiety offers additional coordination sites. These compounds can be modified to create sophisticated probes that signal the presence of specific metal ions through changes in their fluorescence properties, such as intensity or wavelength. The development of these sensors is crucial for detecting trace amounts of metal ions in environmental and biological systems. nih.gov

The sensing mechanism in such probes often relies on photophysical processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). ou.ac.lk Upon coordination with a target metal ion, these processes can be modulated, leading to a distinct and measurable change in the fluorescence output, commonly referred to as a "turn-on" or "turn-off" response. nih.govou.ac.lk

A notable example involves a Schiff base probe synthesized through the condensation of quinoline hydrazine with a triphenylamine (B166846) aldehyde, resulting in a compound designated as TPA-QH. researchgate.net This probe demonstrates high selectivity and sensitivity for silver ions (Ag⁺) in a semi-aqueous medium. researchgate.net In the absence of Ag⁺, the TPA-QH probe exhibits a baseline fluorescence emission. However, upon the introduction of Ag⁺, a significant enhancement of fluorescence is observed, accompanied by a red shift in the emission wavelength from 470 nm to 494 nm. researchgate.net This "turn-on" response is attributed to the inhibition of PET and C=N isomerization processes following the complexation of Ag⁺ with the probe. researchgate.net

Research findings have quantified the performance of the TPA-QH probe, revealing a 2:1 binding stoichiometry between the probe and Ag⁺ ions. researchgate.net The binding mechanism and the resulting spectral changes have been further investigated using techniques such as FTIR, NMR, ESI-mass spectrometry, and supported by DFT/TD-DFT calculations. researchgate.net The probe's efficacy is highlighted by its low limit of detection and high association constant, making it suitable for practical applications, including the detection of Ag⁺ in various water samples. researchgate.net

The versatility of the hydrazine group in sensor design is also demonstrated in other fluorescent sensing materials. For instance, a chemosensor synthesized from 6-hydrazino-benzo[de]isoquinoline-1,3-dione and 2-thiophene formaldehyde (B43269) shows a selective fluorescence quenching response to Copper (II) ions (Cu²⁺). mdpi.com This sensor operates on the principle that the strong binding interaction between Cu²⁺ and the thiophene (B33073) moiety leads to a decrease in fluorescence intensity. mdpi.com

Detailed findings for these hydrazine-based fluorescent probes are summarized in the tables below.

Table 1: Performance of TPA-QH Fluorescent Probe for Silver Ion (Ag⁺) Detection

| Parameter | Value | Source |

| Target Ion | Ag⁺ | researchgate.net |

| Medium | MeOH:H₂O (8:2, v/v) | researchgate.net |

| Emission Shift | 470 nm to 494 nm (Red Shift) | researchgate.net |

| Stoichiometry (Probe:Ion) | 2:1 | researchgate.net |

| Association Constant (Kₐ) | 1.42 × 10⁶ M⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 17.6 nM | researchgate.net |

| Sensing Mechanism | Inhibition of PET and C=N Isomerization | researchgate.net |

Table 2: Performance of Thiophene-Hydrazine Fluorescent Probe for Copper (II) Ion (Cu²⁺) Detection

| Parameter | Value | Source |

| Target Ion | Cu²⁺ | mdpi.com |

| Medium | CH₃CN/HEPES (3:2, v/v) | mdpi.com |

| Fluorescence Response | Quenching (Turn-off) | mdpi.com |

| Stoichiometry (Probe:Ion) | 1:1 | mdpi.com |

| Association Constant (Kₐ) | 7.8 × 10⁵ M⁻¹ | mdpi.com |

| Limit of Detection (LOD) | 1.8 µM | mdpi.com |

| Sensing Mechanism | Strong binding interaction with thiophene moiety | mdpi.com |

Computational Studies and Structure Activity Relationship Sar

Quantum-Mechanical Modeling

Quantum-mechanical methods are employed to investigate the electronic structure, geometry, and vibrational frequencies of molecules. idosr.org For 8-hydrazinylquinoline, these calculations can predict its spectroscopic and electronic properties, offering a deeper understanding of its chemical behavior.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as a powerful tool for structural elucidation and comparison with experimental data. Density Functional Theory (DFT) is a common method used for these calculations. idosr.orgresearchgate.net

Theoretical ¹H NMR and ¹³C NMR Spectra: The chemical shifts in NMR spectra can be predicted using computational models. chemaxon.com For this compound, theoretical ¹H NMR calculations would likely show signals corresponding to the protons on the quinoline (B57606) ring and the hydrazinyl group. For instance, based on related quinoline derivatives, the aromatic protons are expected to appear in the range of 7.0-9.0 ppm, while the protons of the -NH-NH₂ group would have distinct chemical shifts. uncw.edu Similarly, ¹³C NMR predictions would identify the chemical shifts for each carbon atom in the molecule. chemaxon.com These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Theoretical IR Spectra: Infrared spectroscopy probes the vibrational modes of a molecule. utdallas.edu Theoretical IR spectra for this compound can be calculated to identify characteristic vibrational frequencies. Key predicted bands would include N-H stretching vibrations from the hydrazinyl group, C=N and C=C stretching vibrations within the quinoline ring, and various bending vibrations. researchgate.netmsu.edu The calculated frequencies, when compared with experimental IR spectra, help in the assignment of observed absorption bands to specific molecular vibrations. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound Analogs This table presents representative theoretical data for analogous quinoline compounds, as direct theoretical spectra for this compound are not extensively published. The principles are directly applicable.

| Spectroscopic Technique | Predicted Feature | Typical Wavenumber/Chemical Shift Range | Reference Compound Class |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Quinoline) | 7.0 - 9.0 ppm | Quinoline Derivatives uncw.edu |

| ¹³C NMR | Aromatic Carbons (Quinoline) | 110 - 150 ppm | Quinoline Derivatives chemaxon.com |

| IR Spectroscopy | N-H Stretch (Hydrazine) | 3100 - 3500 cm⁻¹ | Amides/Amines utdallas.edu |

| IR Spectroscopy | C=N/C=C Stretch (Quinoline) | 1500 - 1650 cm⁻¹ | Quinoline Derivatives researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. aklectures.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO is also located on the ring. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can easily undergo electronic transitions. irjweb.com In the context of this compound, the presence of the electron-donating hydrazinyl group would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted quinoline. researchgate.net

Table 2: Frontier Molecular Orbital Properties of Representative Quinoline Derivatives This table illustrates the typical HOMO-LUMO energy values and gaps for related compounds, providing a basis for understanding the electronic properties of this compound.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication |

|---|---|---|---|---|

| 8-Hydroxyquinoline (B1678124) | ~ -5.5 to -6.0 | ~ -1.0 to -1.5 | ~ 4.0 to 4.5 | Indicates good chemical stability. researchgate.net |

| General Hydrazone Derivatives | ~ -6.0 to -6.5 | ~ -1.5 to -2.0 | ~ 4.0 to 4.5 | Reflects chemical reactivity. irjweb.com |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. avogadro.cc These maps are useful for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. avogadro.cc

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of both the quinoline ring and the hydrazinyl group, indicating their nucleophilic character. The hydrogen atoms of the hydrazinyl group would exhibit positive potential, suggesting their susceptibility to deprotonation.

In Silico Prediction of Pharmacological Properties

In silico methods are computational techniques used to predict the pharmacological properties of a compound, such as its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable properties. nih.gov

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. biotechnologia-journal.org Several rules and parameters are used to assess drug-likeness, with Lipinski's rule of five being one of the most common. bioflux.com.ro This rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 daltons.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An octanol-water partition coefficient (logP) value of less than 5.

Web-based tools like SwissADME can be used to calculate these parameters and provide a bioavailability radar, which gives a graphical representation of the drug-likeness of a molecule. mdpi.combohrium.com For this compound, in silico analysis would likely indicate good drug-like properties based on its relatively small size and the presence of hydrogen bond donors and acceptors. mdpi.comiscientific.org

Table 3: Predicted Drug-Likeness and Bioavailability Parameters for this compound This table presents predicted values based on the known structure of this compound and the application of standard in silico tools.

| Parameter | Predicted Value/Range for this compound | Lipinski's Rule Compliance |

|---|---|---|

| Molecular Weight | 159.19 g/mol | Compliant (<500) |

| Hydrogen Bond Donors | 2 (-NH₂) | Compliant (≤5) |

| Hydrogen Bond Acceptors | 3 (2 from N in quinoline and hydrazine) | Compliant (≤10) |

| LogP | ~1.5 - 2.5 | Compliant (<5) |

ADMET prediction is a critical step in drug development to assess the pharmacokinetic and toxicological properties of a compound. nih.gov In silico ADMET prediction tools can estimate various properties, including:

Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. mdpi.com

Distribution: How the compound is distributed throughout the body.

Metabolism: The potential for the compound to be metabolized by cytochrome P450 (CYP) enzymes. mdpi.com

Excretion: The likely route of elimination from the body.

Toxicity: Potential for mutagenicity, carcinogenicity, and other toxic effects. iscientific.org

For this compound, in silico models would likely predict good gastrointestinal absorption due to its favorable physicochemical properties. mdpi.com Its ability to cross the blood-brain barrier would depend on factors like its polarity and size. Predictions regarding its metabolism would focus on its interaction with various CYP isoforms, and toxicity predictions would assess its potential for adverse effects such as Ames toxicity. mdpi.comiscientific.org

Table 4: Predicted ADMET Profile for this compound Analogs This table summarizes the types of ADMET predictions that can be made for compounds like this compound, based on studies of similar molecules.

| ADMET Parameter | Predicted Outcome for Quinoline/Hydrazone Derivatives | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Variable, often predicted to be permeable. mdpi.commdpi.com | Important for drugs targeting the central nervous system. |

| CYP Inhibition | Potential to inhibit certain CYP isoforms (e.g., CYP1A2, CYP2C9). mdpi.com | Suggests potential for drug-drug interactions. |

| AMES Toxicity | Often predicted to be non-mutagenic. iscientific.org | Indicates a lower risk of carcinogenicity. |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activities of this compound and its derivatives are intrinsically linked to their chemical structures. A thorough analysis of the Structure-Activity Relationship (SAR) is essential for deciphering how various functional groups and their placement on the quinoline framework influence the therapeutic potential of these compounds. Such analyses offer a strategic guide for the rational design of more potent and selective therapeutic agents.

Influence of Substituents on Bioactivity

The type and location of substituents on the this compound core are critical determinants of its biological effectiveness. Alterations to the molecular structure can significantly modify key physicochemical properties, including lipophilicity, electronic distribution, and steric factors, which in turn dictate the molecule's interaction with its biological targets. nih.gov

The introduction of electron-withdrawing groups (EWGs) and modifications that alter lipophilicity are pivotal in modulating the bioactivity of this compound derivatives. orientjchem.org EWGs, such as halogens (e.g., chlorine, fluorine), can enhance the biological activities of these compounds. orientjchem.orgscience.gov For instance, the presence of a chlorine atom at the C-7 position of the quinoline ring is a recurring feature in many potent derivatives, an effect often ascribed to the increased lipophilicity and favorable electronic characteristics conferred by the halogen. science.gov

Lipophilicity is a crucial parameter in drug design as it governs the absorption, distribution, metabolism, and excretion (ADME) profiles of a compound. The substitution pattern on the quinoline ring significantly influences the lipophilicity of this compound derivatives. mdpi.com For example, derivatives bearing a halogen at the 7-position display varied lipophilicity, which correlates with their biological activity. science.gov The strategic placement of EWGs can thus serve as a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules. orientjchem.org

| Substituent | Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| -Cl (Chloro) | 7 | Enhances lipophilicity and bioactivity. | science.gov |

| -F (Fluoro) | 6 | Significantly enhances antibacterial activity. | orientjchem.org |

| -NO2 (Nitro) | Various | Can increase antiviral activity. | mdpi.com |

The specific placement of substituents on the quinoline ring is as critical as their chemical nature. nih.govorientjchem.org SAR studies have consistently shown that modifications at certain positions lead to more pronounced effects on bioactivity. The C-2, C-4, and C-8 positions of the quinoline nucleus are frequently targeted for substitution to modulate activity. orientjchem.orgresearchgate.net Introducing diverse substituents at these positions can yield derivatives with a broad spectrum of biological activities. researchgate.net

The incorporation of alkyl and aryl groups can modulate both the steric and electronic properties of this compound derivatives, thereby influencing their biological activity. Aryl groups, for instance, can participate in π-π stacking interactions with biological targets, potentially enhancing binding affinity. mdpi.com The electronic character of these appended groups, whether they are electron-donating or electron-withdrawing, can also fine-tune the reactivity and interaction profile of the parent molecule. mdpi.com

For example, the condensation of this compound with various aldehydes and ketones yields hydrazone derivatives with a diverse range of steric and electronic properties. mdpi.com The bulkiness of the substituent can affect the molecule's ability to fit into a binding site, while its electronic nature can influence the strength of the interactions. These modifications permit a systematic exploration of the chemical space around the this compound scaffold to optimize its biological effects.

| Group Type | Example | Effect on Properties | Potential Impact on Bioactivity | Reference |

|---|---|---|---|---|

| Alkyl | Methyl, Ethyl | Increases lipophilicity, can cause steric hindrance. | Can enhance or decrease activity depending on the target's binding site. | |

| Aryl | Phenyl | Introduces potential for π-π stacking, alters electronic distribution. | May enhance binding affinity to target proteins. | mdpi.com |

Correlation between Metal Chelation and Biological Activity

A defining characteristic of 8-hydroxyquinoline and its derivatives, including this compound, is their capacity to chelate metal ions. science.govnih.gov This property is strongly associated with their biological activity. vulcanchem.com The nitrogen atom of the quinoline ring and the hydrazine (B178648) group in this compound can function as a bidentate ligand, forming stable complexes with a variety of transition metal ions. vulcanchem.com This chelation can be integral to their mechanism of action in several ways.

Firstly, chelation can facilitate the transport of metal ions across cell membranes, thereby disrupting normal cellular processes. Secondly, the metal complex itself may be the more biologically active species, exhibiting enhanced potency compared to the free ligand. vulcanchem.com For example, the antimicrobial activity of certain this compound derivatives is thought to be mediated by their ability to chelate essential metal ions, thus depriving microorganisms of vital nutrients. science.gov The geometry and stability of the resulting metal complexes are influenced by the substituents on the quinoline ring, further underscoring the interplay between chemical structure and biological function. nih.gov

Computational Analysis of Substituent Effects on Specific Activities (e.g., Antimicrobial)

Computational methodologies, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are potent tools for elucidating the effects of substituents on the biological activity of this compound derivatives. grafiati.com These in silico approaches can predict the activity of novel compounds and offer insights into their mechanism of action at a molecular level.

For instance, computational analyses have been employed to investigate the antimicrobial activity of these compounds. grafiati.com By correlating various calculated molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) with experimentally determined antimicrobial activity, researchers can construct predictive models. These models can then guide the design of new derivatives with improved potency. Molecular docking simulations can further illuminate how different substituents influence the binding of the molecule to its target, such as a specific enzyme or receptor, providing a rational foundation for lead optimization. grafiati.com Such computational studies are invaluable for expediting the discovery and development of new this compound-based therapeutic agents.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

While the broader class of quinoline derivatives has been investigated for interactions with various biological targets, specific molecular docking studies detailing the interaction of this compound with Glycogen Phosphorylase a (GP) and NAD(P)H:quinone oxidoreductase 1 (NQO1) are not extensively detailed in the reviewed scientific literature.

Glycogen Phosphorylase a (GP): GP is a key enzyme in glycogenolysis and a therapeutic target for type 2 diabetes. nih.govnih.gov Inhibition of GP can help manage blood glucose levels. eie.grmdpi.com Various inhibitors have been studied, and molecular docking is a common method to estimate their binding affinities and understand their interaction at the enzyme's active, allosteric, or other binding sites. nih.govphyschemres.orgnih.gov However, specific studies on the binding of this compound to GP are not prominently available.

NQO1 protein: NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme involved in detoxification by reducing quinones, and it is overexpressed in many types of cancer cells, making it a target for cancer therapy. mdpi.comnih.govnih.gov The enzyme can bioactivate certain prodrugs. nih.gov Molecular docking has been employed to study the interaction of various quinoline derivatives with NQO1. mdpi.comnih.gov These studies often focus on hybrids of quinoline with other pharmacophores, such as 1,4-naphthoquinone, to understand their potential as NQO1 substrates or inhibitors. mdpi.comnih.gov Despite the interest in quinolines as NQO1 modulators, specific computational analyses for this compound itself are not found in the surveyed literature.

Due to the lack of specific molecular docking studies for this compound with Glycogen Phosphorylase a and the NQO1 protein in the available research, detailed information on its binding affinity (such as docking scores or binding free energy in kcal/mol) and its specific mode of interaction (including hydrogen bonds, hydrophobic interactions, and key amino acid residues involved) cannot be provided.

For related compounds, like 8-hydroxyquinoline derivatives, studies have shown interactions with NQO1, but these findings cannot be directly extrapolated to this compound due to differences in the functional group at the 8-position (hydrazinyl vs. hydroxyl), which would significantly alter the electronic and steric properties and thus the binding interactions. nih.gov Similarly, while docking studies for various inhibitors of Glycogen Phosphorylase exist, providing binding energy values and identifying interacting amino acids, this data is specific to the studied ligands and not to this compound. nih.gov

Future computational research is required to elucidate the specific binding characteristics of this compound with these and other biological targets.

Q & A

Q. What are the primary synthetic routes for 8-hydrazinylquinoline and its derivatives, and how do reaction conditions influence yield?